molecular formula C21H27Cl2N3O3S B3028793 Quetiapine sulfoxide (dihydrochloride) CAS No. 329218-11-3

Quetiapine sulfoxide (dihydrochloride)

カタログ番号: B3028793
CAS番号: 329218-11-3
分子量: 472.4 g/mol
InChIキー: MPRQQJUQOLNAFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quetiapine sulfoxide (dihydrochloride) is a significant metabolite of quetiapine, a second-generation antipsychotic drug. Quetiapine is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine sulfoxide (dihydrochloride) retains some of the pharmacological properties of its parent compound and is often studied for its role in the drug’s overall efficacy and metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quetiapine sulfoxide (dihydrochloride) typically involves the oxidation of quetiapine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert quetiapine to its sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of quetiapine sulfoxide (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

Quetiapine sulfoxide (dihydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Chemical Properties and Structure

Quetiapine sulfoxide is characterized by the chemical formula C21H27Cl2N3O3SC_{21}H_{27}Cl_2N_3O_3S and has a unique structure that contributes to its pharmacological activity. As a sulfoxide derivative, it exhibits distinct properties that enhance its solubility and bioavailability compared to its parent compound, quetiapine fumarate .

Pharmacological Mechanism

Quetiapine acts as an antagonist at various neurotransmitter receptors, including:

  • Dopamine D2 receptors : Reduces positive symptoms of schizophrenia.
  • Serotonin 5-HT2A receptors : Improves negative symptoms and mood stabilization.
  • Histamine H1 receptors : Contributes to sedative effects.
  • Adrenergic receptors : Influences cardiovascular responses.

The sulfoxide form may enhance these interactions, potentially leading to improved efficacy and reduced side effects .

Therapeutic Applications

Quetiapine sulfoxide is primarily investigated for:

  • Schizophrenia : Effective in managing both positive and negative symptoms.
  • Bipolar Disorder : Used for acute manic episodes and depressive episodes. Clinical trials have shown significant improvements in mood stabilization when compared to placebo .
  • Major Depressive Disorder : As an adjunct therapy, it has been shown to enhance the effects of standard antidepressants.

Research Findings and Case Studies

  • Efficacy in Bipolar Disorder :
    • A study demonstrated that quetiapine significantly reduced manic symptoms as measured by the Young Mania Rating Scale (YMRS) over 12 weeks .
    • In another trial, patients with depressive episodes associated with bipolar disorder showed marked improvement in Montgomery-Asberg Depression Rating Scale (MADRS) scores after 8 weeks of treatment .
  • Solubility Enhancement :
    • Research indicates that quetiapine sulfoxide can form inclusion complexes with cyclodextrins, significantly improving its solubility. For instance, using HP-β-CD increased solubility by approximately 7-fold, facilitating better absorption and bioavailability for parenteral formulations .
  • Safety Profile :
    • Quetiapine has a favorable safety profile compared to first-generation antipsychotics, with fewer extrapyramidal side effects reported. However, monitoring for metabolic syndrome and cardiovascular effects remains essential .

Data Table: Summary of Clinical Applications

ApplicationCondition TreatedKey Findings
SchizophreniaPositive/Negative SymptomsSignificant symptom reduction observed in trials
Bipolar DisorderAcute Mania/DepressionImproved YMRS/MADRS scores versus placebo
Major Depressive DisorderAdjunct TherapyEnhanced efficacy when combined with standard treatments

作用機序

The mechanism of action of quetiapine sulfoxide (dihydrochloride) is similar to that of quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin (5-HT2) and dopamine (D2) receptors. This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder. The compound also affects histamine and adrenergic receptors, contributing to its sedative and hypotensive effects .

類似化合物との比較

Similar Compounds

    Quetiapine: The parent compound, used widely in psychiatric treatments.

    Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.

    Quetiapine sulfone: Another oxidized form of quetiapine

Uniqueness

Quetiapine sulfoxide (dihydrochloride) is unique due to its specific role in the metabolism of quetiapine. It serves as an intermediate in the metabolic pathway and retains some pharmacological activity, making it a compound of interest in both clinical and research settings .

生物活性

Quetiapine sulfoxide, a metabolite of the atypical antipsychotic quetiapine, has garnered attention for its biological activity and implications in therapeutic settings. This article delves into the biological activity of quetiapine sulfoxide, summarizing key research findings, case studies, and relevant data.

Overview of Quetiapine and Its Metabolites

Quetiapine is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. Its pharmacological effects are attributed not only to the parent compound but also to its active metabolites, particularly norquetiapine and quetiapine sulfoxide. The latter has been shown to have distinct biological activities that contribute to the overall therapeutic profile of quetiapine.

Pharmacological Profile

Mechanism of Action:
Quetiapine and its metabolites interact with various neurotransmitter receptors in the brain. Quetiapine sulfoxide exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, similar to quetiapine itself. Notably, norquetiapine has been identified as a significant active metabolite that inhibits the norepinephrine transporter (NET) and acts as a partial agonist at 5-HT1A receptors, which may enhance its antidepressant effects .

In Vitro Studies:
Research indicates that quetiapine sulfoxide can influence neurotransmitter systems similarly to its parent compound. In vitro studies demonstrate that it can modulate receptor activity, contributing to its potential antidepressant properties .

Case Studies and Clinical Implications

Adherence Monitoring:
A study highlighted the importance of monitoring adherence to quetiapine therapy through the detection of its metabolites in urine. Quetiapine sulfoxide was found to be a significant urinary metabolite, improving apparent adherence rates when included in drug testing protocols. This finding underscores the relevance of quetiapine sulfoxide in clinical practice .

Co-administration Effects:
Research involving the co-administration of quetiapine with methadone revealed that quetiapine enhances the plasma concentrations of methadone. This interaction is believed to involve cytochrome P450 enzymes and P-glycoprotein transporters, suggesting that quetiapine sulfoxide may play a role in these metabolic pathways .

Table 1: Pharmacological Activity of Quetiapine Sulfoxide

Receptor Activity Reference
5-HT1APartial Agonist
Norepinephrine Transporter (NET)Inhibition
Dopamine D2Antagonism

Table 2: Adherence Rates with Different Metabolite Testing

Testing Method Apparent Adherence Rate
Quetiapine only31%
Quetiapine + 7-hydroxyquetiapine47%
Quetiapine + Carboxylic Acid + Sulfoxide48%

特性

IUPAC Name

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQQJUQOLNAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670025
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-11-3
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quetiapine sulfoxide (dihydrochloride)
Reactant of Route 2
Quetiapine sulfoxide (dihydrochloride)
Reactant of Route 3
Reactant of Route 3
Quetiapine sulfoxide (dihydrochloride)
Reactant of Route 4
Reactant of Route 4
Quetiapine sulfoxide (dihydrochloride)
Reactant of Route 5
Reactant of Route 5
Quetiapine sulfoxide (dihydrochloride)
Reactant of Route 6
Reactant of Route 6
Quetiapine sulfoxide (dihydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。